molecular formula C9H19N3O2 B591681 (3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate CAS No. 503552-68-9

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

Cat. No. B591681
CAS RN: 503552-68-9
M. Wt: 201.27
InChI Key: MOFRNGKMXMQTQR-RNFRBKRXSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 2 primary amines (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The molecular weight of “(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate” is determined by the sum of the atomic weights of each constituent element . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthetic Chemistry and Drug Development

  • The compound has relevance in synthetic routes for drug development, such as the synthesis of Vandetanib, an anti-cancer drug. The synthesis process involves multiple steps, including substitution, deprotection, methylation, and cyclization, indicating the potential use of tert-butyl and pyrrolidine derivatives in complex drug synthesis pathways (Mi, 2015).

Bioactive Compounds and Antioxidants

  • Tert-butyl groups are present in various natural and synthetic compounds showing bioactivities such as antioxidant, anticancer, antimicrobial, and antibacterial effects. The review of neo acids and neo alkanes, and their analogs and derivatives, indicates that compounds with tert-butyl groups have promising applications in the pharmaceutical, cosmetic, and agronomic industries (Dembitsky, 2006).

Environmental and Material Sciences

  • In environmental science, tert-butyl compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and their derivatives have been studied for their occurrence and toxicity. Understanding the environmental behavior of such compounds can inform their safe use and disposal, as well as the development of new materials with lower environmental impact (Liu & Mabury, 2020).

Stereoselective Synthesis

  • The stereochemistry of similar compounds, like phenylpiracetam, has been explored for enhancing pharmacological profiles, indicating that the stereochemistry of tert-butyl pyrrolidine derivatives could significantly impact their biological activity and applications in drug development (Veinberg et al., 2015).

Asymmetric Synthesis and Catalysis

  • Chiral tert-butyl compounds are integral to asymmetric synthesis, serving as precursors or intermediates in the production of enantiomerically pure substances. The review on applications of tert-butanesulfinamide in the synthesis of N-heterocycles highlights the critical role of such compounds in medicinal chemistry and drug development (Philip et al., 2020).

properties

IUPAC Name

tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRNGKMXMQTQR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate

CAS RN

503552-68-9, 2173182-42-6
Record name (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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